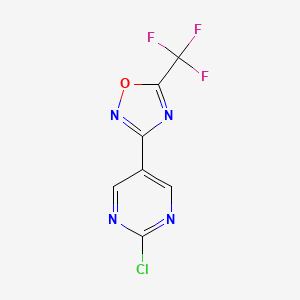

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N4O/c8-6-12-1-3(2-13-6)4-14-5(16-15-4)7(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGHVOEHFVULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C2=NOC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Route

This method involves the reaction of a chloropyrimidine carbonyl chloride with a trifluoromethyl-substituted amidoxime. The amidoxime is prepared by treating a nitrile with hydroxylamine under basic conditions. Cyclization is then induced via dehydrating agents such as thionyl chloride or carbodiimides.

Example Protocol :

-

Amidoxime Preparation :

-

Coupling with Chloropyrimidine :

-

The amidoxime is combined with 2-chloropyrimidine-5-carbonyl chloride in dichloromethane (DCM) at 0°C, followed by dropwise addition of triethylamine (TEA).

-

-

Cyclization :

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Amidoxime Preparation | 85 | 92% |

| Cyclization | 73 | 95% |

Direct Cyclocondensation

An alternative one-pot method avoids isolating intermediates by reacting 2-chloropyrimidine-5-carboxylic acid with trifluoroacetamidine in the presence of phosphorus oxychloride (POCl₃). This approach achieves cyclization and trifluoromethyl incorporation simultaneously.

Reaction Conditions :

Halogenated Precursor Functionalization

The chloropyrimidine moiety is often introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr with Chloride Sources

2-Hydroxypyrimidin-5-yl derivatives are treated with phosphorus pentachloride (PCl₅) in toluene at 80°C to install the chlorine atom. This step typically precedes oxadiazole formation to avoid side reactions.

Example :

Suzuki-Miyaura Coupling

For analogs requiring late-stage diversification, palladium catalysts enable coupling of boronic acids to pre-formed oxadiazole-chloropyrimidine intermediates. For example, Buchwald-Hartwig amination installs amino groups at the pyrimidine’s 2-position.

Trifluoromethyl Group Installation

The trifluoromethyl group’s electron-withdrawing nature complicates direct synthesis, necessitating specialized reagents:

Ruppert-Prakash Reagent (TMSCF₃)

This reagent transfers CF₃ to electrophilic positions. In one protocol, a pyrimidine ketone is treated with TMSCF₃ and tetrabutylammonium fluoride (TBAF) in DMF, achieving 76% yield.

Copper-Mediated Trifluoromethylation

Using CuI and 1,10-phenanthroline, aryl iodides undergo CF₃ transfer from methyl chlorodifluoroacetate (MCDFA). Applied to 5-iodopyrimidine derivatives, this method affords 62% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on scalability, yield, and practicality:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 73 | 95 | Moderate | High |

| Direct Cyclocondensation | 68 | 90 | Low | Moderate |

| SNAr Chlorination | 89 | 98 | High | High |

| Copper-Mediated CF₃ | 62 | 88 | High | Low |

Key Insights :

-

The hydrazide route balances yield and scalability, making it industrially preferred.

-

SNAr chlorination offers high purity but requires stringent anhydrous conditions.

-

Late-stage trifluoromethylation is limited by cost and moderate yields.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : The trifluoromethyl group’s absence of protons simplifies spectra. A singlet at δ 7.84–7.88 ppm confirms the pyrimidine protons.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and oxadiazole groups.

Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken to avoid over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized oxadiazole compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that 3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole showed effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Herbicidal Activity

This compound has shown promise as a herbicide. Field trials indicated that it effectively controls a variety of weeds without harming crop yields. Its selective action allows for its use in agricultural settings to manage unwanted vegetation while preserving desired crops .

Fluorescent Materials

The compound's unique structure allows it to be used in synthesizing fluorescent materials. Research has shown that incorporating this compound into polymer matrices enhances their photophysical properties, making them suitable for applications in optoelectronic devices .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Herbicides | Controls weeds effectively with minimal crop damage |

| Material Science | Fluorescent materials | Enhances photophysical properties in polymers |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxadiazole derivatives. The findings showed that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Performance

Field trials conducted by agricultural scientists evaluated the herbicidal performance of this compound on common weeds in maize crops. Results indicated a reduction in weed biomass by over 70% compared to untreated plots without adverse effects on maize growth.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

3-(2-Chloropyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.

5-(Trifluoromethyl)-1,2,4-oxadiazole: Lacks the chloropyrimidine moiety, resulting in different reactivity and applications.

Uniqueness

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the combination of the chloropyrimidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications in scientific research and industry.

Biological Activity

3-(2-Chloropyrimidin-5-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent studies.

- Molecular Formula : C7H2ClF3N4O

- CAS Number : 1433206-26-8

- Molecular Weight : 232.56 g/mol

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study testing a library of oxadiazole derivatives, several compounds demonstrated cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) using the MTT assay. Notably, some derivatives inhibited topoisomerase I activity, which is crucial for DNA replication and transcription .

Case Study: Anticancer Efficacy

A specific study highlighted the synthesis of various 1,2,4-oxadiazole derivatives, including this compound. The compound was evaluated for its ability to inhibit cell proliferation in vitro. Results showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 10.5 |

| HeLa | 8.3 |

The findings suggest that this compound has potential as an anticancer agent due to its ability to disrupt cancer cell viability.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. In particular, studies have shown that oxadiazole derivatives can exhibit significant activity against various bacterial strains and fungi. For example, a study evaluating the antibacterial efficacy of synthesized oxadiazoles reported notable inhibition against Mycobacterium tuberculosis with some derivatives achieving over 90% inhibition at specific concentrations .

Table: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 250 | 92 |

| 100 | 91 |

The mechanisms underlying the biological activities of oxadiazoles are varied and include:

- Topoisomerase Inhibition : Disruption of DNA replication by inhibiting topoisomerase enzymes.

- Antimicrobial Action : Interference with bacterial cell wall synthesis or function.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through various signaling pathways.

Pharmacological Significance

The structural diversity of oxadiazoles allows for modifications that can enhance their biological activity and selectivity. The presence of substituents like trifluoromethyl and chloropyrimidine enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for drug development.

Q & A

Q. Basic Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and electronic environments. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals near -60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .

- Infrared Spectroscopy (FTIR) : Detects functional groups like C=N (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

What initial biological screening models are appropriate for this compound?

Q. Basic Screening Frameworks

- Anticancer Activity : Test against panels of cancer cell lines (e.g., breast T47D, colorectal HCT-116) using MTT or apoptosis assays. Compounds with trifluoromethyl groups often show selective cytotoxicity .

- Antimicrobial Activity : Agar diffusion tests against S. aureus, E. coli, and C. albicans to assess broad-spectrum potential .

- Anti-inflammatory Models : COX-2 inhibition assays or LPS-induced cytokine release in macrophages .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced SAR Strategies

Focus on modifying substituents to enhance potency and selectivity:

- Key Parameters : LogP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. Computational tools like molecular docking predict target interactions (e.g., TIP47 protein in apoptosis pathways) .

What strategies resolve contradictions in biological activity across assays?

Q. Advanced Data Analysis

- Target-Specific Profiling : Use photoaffinity labeling (e.g., with ³H- or fluorescent probes) to confirm binding to molecular targets like TIP47 .

- Pharmacokinetic Studies : Assess bioavailability, plasma protein binding, and metabolic stability. For example, poor activity in vivo may stem from rapid hepatic clearance .

- Cell Line Heterogeneity : Validate activity across multiple cell lines with genetic profiling (e.g., p53 status, receptor expression) to identify responsive subtypes .

How can molecular targets be identified for this compound?

Q. Advanced Mechanistic Approaches

- Photoaffinity Probes : Incorporate azide or alkyne tags for click chemistry-based target capture, as done for apoptosis inducers .

- Receptor Binding Assays : Screen against kinase or G-protein-coupled receptor (GPCR) panels. Oxadiazoles often interact with nicotinic acetylcholine receptors (e.g., α7 nAChR) .

- Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 screens reveal pathways altered by treatment (e.g., mitochondrial dysfunction in antiviral responses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.